N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide involves several steps. An equimolar quantity of 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide and hydrazine hydrate in ethanol was refluxed for 10 hours on a water bath . The resulting solution was cooled, filtered, dried, and recrystallized from ethanol . The yield was 77% with a melting point of 215–217 °C .Molecular Structure Analysis
The structure of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide was confirmed by the presence of (NH, NH2) stretching vibration at 3120cm -1 and 3180-3315 cm -1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm -1 . The UV spectrum of the compound showed two intense maxima at 346 nm and 261 nm which belong to n → π* and π → π* electronic transitions respectively .Chemical Reactions Analysis
The 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide include a molecular weight of 335.407 and a melting point of 215–217 °C . The UV spectrum of the compound showed two intense maxima at 346 nm and 261 nm .Scientific Research Applications
Synthesis and Structural Features
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide is obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide. The synthetic procedure offers high yield and operational simplicity . Its chemical structure includes a quinazolinone core with a phenylamide substituent.
Medicinal Chemistry and Drug Development
Atorvastatin Analogs: The synthesis of pyrrole-3-carboxylic acid amides is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin (Figure 1). Atorvastatin is a widely prescribed statin used to lower cholesterol levels. Exploring analogs of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide could provide insights into novel cholesterol-lowering agents .
!Atorvastatin and Sunitinib
Antimalarial and HIV-1 Protease Inhibitory Activities: Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including pyrrolin-4-ones, exhibit bioactive properties. Some of these compounds have demonstrated antimalarial and HIV-1 protease inhibitory activities. Researchers have explored various synthetic approaches, including cyclization of α-amino ynones and three-component reactions of 2,3-diketo esters, amines, and ketones .
Organic Synthesis
Oxidative Cyclization of β-Enaminones: β-Enaminones, a class of compounds, have been widely used as precursors to pyrrolin-4-ones. The oxidative cyclization of β-enaminones, involving a rearrangement step after ring formation, has been well-studied. Additionally, one-pot variants starting from β-ketoamides have been explored .
Other Approaches: Other methods include the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines and iodine-promoted cyclization of enaminones with aryl methyl ketones. These approaches contribute to the diversity of pyrrolinone synthesis .
Mechanism of Action
While the exact mechanism of action of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide is not specified in the search results, it’s worth noting that quinazolinone derivatives have been associated with a variety of biological activities. For instance, they have been found to exhibit analgesic, anti-inflammatory, and antimicrobial activities .
properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-4-9-19(24)22-15-10-12-16(13-11-15)23-14(2)21-18-8-6-5-7-17(18)20(23)25/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCJGNYCKHTDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide |
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